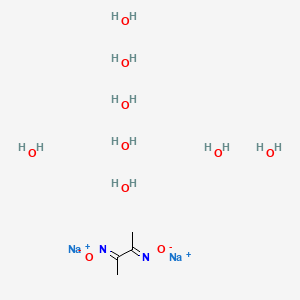
Dimethylglyoxime disodium salt octahydrate
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Analytical Chemistry Applications
Dimethylglyoxime, known for its use in analytical chemistry, has been extensively developed for the estimation of nickel. This organic reagent forms bidentate chelating ligands with a variety of metal ions, making it useful for analytical applications in aqueous mediums (Mehrotra et al., 1975).
Recovery and Recycling
In a study focused on recovering dimethylglyoxime (DMG) from Ni-DMG complexes, the efficient extraction of DMG was demonstrated, highlighting its potential for recycling in industrial applications (Rath et al., 2018).
Environmental Remediation
Research has shown the effectiveness of dimethylglyoxime-modified analcime composites in removing Ni(II) ions from aqueous solutions. This method is notable for its high capacity and selectivity, indicating its potential for environmental remediation (Shah et al., 2021).
Electrochemical Analysis
Dimethylglyoxime disodium salt has been utilized in conductometric titration for nickel analysis, demonstrating its role in electrochemical analytical methods (Schneider & Grazziotin, 1979).
Photogeneration of Hydrogen
In a novel application, dimethylglyoxime complexes have been used in a system for the photogeneration of hydrogen from water. This indicates potential uses in sustainable energy production (Du et al., 2008).
Electrodeposition Applications
Research on the effect of dimethylglyoxime on cobalt electrodeposition has provided insights into its potential use in advanced materials processing, particularly in the electronics industry (Huang et al., 2016).
Solid-State Chemistry
Dimethylglyoxime has been explored in mechanochemical syntheses, demonstrating its utility in solvent-free solid-state reactions, particularly with transition metal salts (Hihara et al., 2004).
Mecanismo De Acción
Target of Action
Dimethylglyoxime disodium salt octahydrate primarily targets metal ions , specifically nickel ions . It forms a red complex with nickel, which is used for the qualitative and quantitative detection of nickel’s presence .
Mode of Action
The compound interacts with its targets by forming complexes. The formation of these complexes is the result of a reaction between the dimethylglyoxime disodium salt octahydrate and the metal ions . This interaction results in a change in the physical properties of the metal ions, such as color, which can be used for detection .
Pharmacokinetics
Given its use in analytical chemistry, it is likely that the compound’s bioavailability is influenced by factors such as its solubility in water .
Result of Action
The primary result of the action of dimethylglyoxime disodium salt octahydrate is the formation of a red complex with nickel ions . This complex formation is used for the detection of nickel, indicating the presence and quantity of nickel ions .
Action Environment
The action of dimethylglyoxime disodium salt octahydrate can be influenced by environmental factors. For instance, the compound should be stored at room temperature . Additionally, it should be handled with care to avoid contact with organic materials, oxidizing agents, and acids, as dangerous reactions may occur . Personal protective measures, such as wearing protective eyewear or gloves, are recommended to avoid contact .
Propiedades
IUPAC Name |
disodium;2-N,3-N-dioxidobutane-2,3-diimine;octahydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N2O2.2Na.8H2O/c1-3(5-7)4(2)6-8;;;;;;;;;;/h7-8H,1-2H3;;;8*1H2/q;2*+1;;;;;;;;/p-2/b5-3+,6-4+;;;;;;;;;; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJJDRGUPRATWQX-NPVLJBOBSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=N[O-])C(=N[O-])C.O.O.O.O.O.O.O.O.[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\[O-])/C(=N/[O-])/C.O.O.O.O.O.O.O.O.[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H22N2Na2O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
75006-64-3 | |
| Record name | Dimethylglyoxime Disodium Salt Octahydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Indolin-1-yl(4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methanone hydrochloride](/img/structure/B1456331.png)





![4-[2-Nitro-4-(trifluoromethyl)phenoxy]piperidine hydrochloride](/img/structure/B1456338.png)


![1-Methyl-4-[2-(2-piperidinyl)ethyl]piperazine dihydrochloride](/img/structure/B1456347.png)
![4-[(Phenylsulfanyl)methyl]piperidine hydrochloride](/img/structure/B1456350.png)

